Oxasulfuron
Description
Contextualization of Oxasulfuron within Sulfonylurea Herbicides
This compound belongs to the sulfonylurea class of herbicides. wikipedia.org This group of organic compounds is widely used in agriculture due to their effectiveness at low application rates. wikipedia.orgd-nb.info The fundamental structure of sulfonylureas consists of a sulfonyl group linked to a ureylene group. wikipedia.org
The mode of action for sulfonylurea herbicides, including this compound, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). scientificlabs.ieherts.ac.ukresearchgate.net This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth and development. researchgate.netweedcontroljournal.org By blocking ALS, this compound disrupts protein synthesis and cell division, ultimately leading to the death of susceptible weed species. researchgate.netsmolecule.com this compound is absorbed by both the roots and shoots of plants and then translocated throughout the plant. herts.ac.uksmolecule.com
According to the Herbicide Resistance Action Committee (HRAC), this compound is classified under Group B. hracglobal.com
Historical Perspectives on this compound Development and Application
The development of sulfonylurea herbicides in the early 1980s marked a significant advancement in chemical weed control, introducing compounds with high efficacy at very low application rates compared to the herbicides of the 1960s. wikipedia.orgbioone.org this compound, with the chemical identifier CGA 277476, was developed within this context. herts.ac.uk
Initially approved in the European Union in 2003, the approval for this compound was not renewed in 2017. europa.eu The non-renewal was based on the identification of data gaps and a high risk to certain non-target organisms during the peer review process. europa.eu
Historically, this compound has been used as a post-emergence herbicide, particularly in soybean crops, to control a range of broad-leaved weeds and grasses. scientificlabs.iesigmaaldrich.com Its application has also been noted in other crops such as maize, rice, and sugarcane. google.comoapi.intpatexia.comgoogle.comgoogle.com
Significance of this compound in Modern Agricultural Systems
The significance of herbicides like this compound in modern agriculture lies in their ability to selectively control weeds, thereby protecting crop yields. juagrisciences.comnebraskacorn.gov Weeds compete with crops for essential resources such as water, nutrients, and sunlight, and their control is a crucial aspect of maximizing agricultural productivity. nebraskacorn.govmdpi.com
This compound has been used to manage a variety of problematic weeds. herts.ac.uk Research has demonstrated its efficacy against species like wild mustard and stinkweed in oilseed rape, as well as its use in controlling Euphorbia heterophylla biotypes that are resistant to other ALS-inhibiting herbicides. d-nb.infoweedcontroljournal.org The selective nature of this compound allows for the management of weed populations without causing harm to the primary crop, such as soybeans. smolecule.com
Studies have explored the use of this compound in combination with other herbicides to enhance weed control and manage resistance. weedcontroljournal.orgcabidigitallibrary.org For instance, research has investigated its mixture with lactofen (B128664) to control resistant E. heterophylla. weedcontroljournal.org
Table 1: Key Characteristics of this compound
| Characteristic | Description |
|---|---|
| Chemical Class | Sulfonylurea scientificlabs.ieherts.ac.uk |
| Mode of Action | Inhibition of Acetolactate Synthase (ALS) scientificlabs.ieherts.ac.ukresearchgate.net |
| Primary Use | Post-emergence herbicide scientificlabs.iesigmaaldrich.com |
| Primary Crop | Soybeans scientificlabs.iesigmaaldrich.com |
| Other Crops | Maize, Rice, Sugarcane google.comoapi.intpatexia.comgoogle.comgoogle.com |
Current Research Trajectories and Gaps for this compound
Current research on this compound is multifaceted, addressing its environmental fate, the development of analytical methods for its detection, and the management of herbicide resistance. A significant area of investigation is the photodegradation of this compound in aqueous environments, with studies identifying novel degradation products. scientificlabs.iesmolecule.comresearchgate.net This research is crucial for understanding the environmental persistence and potential impact of the herbicide and its metabolites. researchgate.netwhiterose.ac.uknih.gov
The development of resistance in weed populations to ALS inhibitors, including this compound, is a major concern in agriculture. weedcontroljournal.org Consequently, a key research trajectory involves finding strategies to manage resistant weeds, such as using herbicide mixtures with different modes of action. weedcontroljournal.org
However, significant research gaps remain. The European Food Safety Authority (EFSA) identified a number of data gaps during its peer review of this compound, particularly concerning its effects on non-target organisms like earthworms and aquatic organisms. europa.eunih.gov There is a need for more comprehensive studies on the ecotoxicological effects of this compound and its transformation products to fully assess its environmental risk profile. researchgate.netwhiterose.ac.ukresearchgate.net Further research is also needed to fill gaps in the understanding of human exposure and the basic biology of how such chemicals may interact with biological systems. nih.govnih.gov
Compound Names Mentioned
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Bentazone |
| Chlorimuron-ethyl |
| Flumiclorac-pentyl |
| Glyphosate |
| Imazapyr |
| Imazethapyr |
| Lactofen |
| This compound |
| Saccharin |
| Thifensulfuron-methyl (B1681301) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c1-10-7-11(2)19-16(18-10)20-17(23)21-28(24,25)14-6-4-3-5-13(14)15(22)27-12-8-26-9-12/h3-7,12H,8-9H2,1-2H3,(H2,18,19,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXAXYHXMLCCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC3COC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034364 | |
| Record name | Oxasulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144651-06-9 | |
| Record name | Benzoic acid, 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-, 3-oxetanyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144651-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oxasulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144651069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxasulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-, 3-oxetanyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | OXASULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698F069J44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanisms of Action and Biochemical Pathways
Acetolactate Synthase (ALS) Inhibition as the Primary Mode of Action
Oxasulfuron is a potent and selective inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is fundamental to the metabolic pathways of plants and microorganisms but is absent in animals, making it an effective target for herbicides. The inhibition of ALS is the initial and most critical step in the herbicidal activity of this compound.
Table 1: Illustrative Inhibition Data for Related Sulfonylurea Herbicides on Acetolactate Synthase (ALS)
| Herbicide (Sulfonylurea Class) | Plant Species | IC50 Value | Reference |
| Chlorsulfuron | Barley (Hordeum vulgare) | 68 nM (initial), 3 nM (steady-state) | researchgate.net |
| Metsulfuron-methyl | Canola (Brassica napus) | 0.01 µM - 1.01 µM (depending on hybrid) |
Note: This table provides data for other sulfonylurea herbicides to illustrate the typical potency of this class of compounds. Specific IC50 and Ki values for this compound are not available in the reviewed literature.
The primary biochemical consequence of ALS inhibition by this compound is the disruption of the biosynthesis of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. researchgate.net These amino acids are essential building blocks for proteins and are vital for normal cell growth and division. By blocking the first common step in their synthesis, this compound effectively starves the plant of these critical components. The lack of BCAAs halts protein synthesis, which is necessary for the formation of new enzymes and structural components of the cell.
The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a cascade of cellular and physiological effects in susceptible plants, ultimately leading to their death. These consequences include:
Cessation of Growth: The most immediate effect is the rapid inhibition of cell division and growth, particularly in the meristematic regions (growing points) of the roots and shoots.
Chlorosis: A common symptom is the yellowing of new leaves (chlorosis) due to the inability to synthesize proteins required for chlorophyll production and photosynthesis.
Necrosis: As the plant's metabolic processes continue to decline, cell death (necrosis) occurs, leading to the browning and dieback of plant tissues.
Abnormal Development: Plants may exhibit stunted growth, malformed leaves, and a generally unhealthy appearance.
The full herbicidal effect, culminating in the death of the weed, typically occurs within one to three weeks after the application of this compound. nih.gov
Absorption, Translocation, and Distribution within Plant Tissues
For this compound to be effective, it must be absorbed by the plant and transported to its site of action in the meristematic tissues. This compound is readily absorbed by both the roots and the foliage of plants. nih.govredalyc.org
When applied to the soil, this compound can be taken up by the plant's root system. The process of root absorption is influenced by several factors, including the physicochemical properties of the herbicide and the soil, as well as the plant's physiological status. Once absorbed by the roots, this compound enters the xylem, the water-conducting tissue of the plant, and is transported upwards to the shoots and leaves with the flow of water.
Following a foliar application, this compound is absorbed through the leaves. The efficiency of foliar uptake can be affected by factors such as the plant's leaf cuticle characteristics and environmental conditions. After penetrating the leaf surface, this compound can be translocated throughout the plant via both the xylem and the phloem, the tissue responsible for transporting sugars and other organic molecules. This systemic movement allows the herbicide to reach the active growing points in both the shoots and the roots, ensuring its herbicidal efficacy. redalyc.org
The distribution of herbicides within a plant can be quantified using a translocation factor, which is the ratio of the herbicide concentration in the shoot to that in the root. While specific translocation data for this compound is not available, studies on other sulfonylurea herbicides provide insights into their mobility.
Table 2: General Principles of Herbicide Translocation
| Translocation Factor (TF) | Interpretation |
| TF > 1 | The compound is readily translocated from the roots to the shoots. |
| TF < 1 | The compound tends to be retained in the roots with limited movement to the shoots. |
| TF ≈ 1 | The compound is distributed relatively evenly between the roots and shoots. |
Note: This table illustrates the concept of the translocation factor. Specific quantitative data for the uptake, translocation, and distribution of this compound in different plant tissues are not available in the reviewed literature.
Xylem and Phloem Transport Dynamics
The systemic movement of this compound within a plant is critical to its herbicidal activity and relies on the plant's vascular system, comprising the xylem and phloem. Like other sulfonylurea herbicides, this compound can be absorbed by both the roots and foliage cabidigitallibrary.orgkenso.com.au.
Xylem Transport : Following root absorption, this compound enters the xylem, the primary water-conducting tissue in plants. Transport within the xylem is predominantly unidirectional, a process known as acropetal translocation, moving water and solutes from the roots up to the leaves bg.ac.rsyoutube.com. This allows for the distribution of root-absorbed this compound throughout the aerial parts of the plant.
Phloem Transport : When applied to and absorbed by the foliage, this compound is loaded into the phloem. The phloem is responsible for transporting sugars (photosynthates) and other organic molecules from their site of production (sources, typically mature leaves) to areas of active growth or storage (sinks) libretexts.orgnih.gov. This process, called translocation, is multidirectional. Foliar-applied sulfonylureas are primarily translocated basipetally, from the leaves down towards the roots bg.ac.rsresearchgate.net. This dual mobility in both xylem and phloem ensures that the herbicide is distributed throughout the plant, reaching its ultimate sites of action wsu.edu.
Accumulation in Meristematic Tissues
The primary targets for this compound within the plant are the meristematic tissues. These tissues, found at the growing points such as shoot tips and root apices, are characterized by rapid cell division and high metabolic activity. As potent metabolic sinks, they require a constant supply of amino acids for protein synthesis and growth libretexts.org.
Because this compound is transported systemically via the phloem, it naturally moves towards and accumulates in these sink regions cabidigitallibrary.org. The concentration of the herbicide in the meristems inhibits the ALS enzyme, blocking the synthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) cabidigitallibrary.orgwikipedia.org. This disruption of protein synthesis halts cell division and growth, leading to the eventual death of the plant.
Plant Metabolism and Detoxification Pathways
Plants have evolved sophisticated multi-phase detoxification systems to metabolize foreign compounds (xenobiotics), including herbicides like this compound. This metabolic process is the basis for selectivity in tolerant crops, which can rapidly inactivate the herbicide before it causes significant damage cabidigitallibrary.orgkenso.com.au. The detoxification process is generally divided into two primary phases.
Phase I Metabolism: Oxidative Reactions (e.g., Cytochrome P450 Monooxygenases)
Phase I of xenobiotic metabolism involves the chemical modification of the herbicide molecule to make it more water-soluble and less toxic. This is primarily achieved through oxidation, reduction, or hydrolysis reactions nih.gov. The most important enzymes in this phase are the cytochrome P450 monooxygenases (CYPs or P450s) researchgate.netmdpi.commdpi.com.
P450s are a large family of enzymes that catalyze various oxidative reactions, including hydroxylation and demethylation mdpi.comnih.gov. In the case of sulfonylurea herbicides, P450s are known to catalyze reactions like aryl-hydroxylation or O-demethylation, which adds a hydroxyl (-OH) group to the molecule mdpi.comnih.gov. This initial step is crucial as it renders the hydrophobic herbicide more hydrophilic and introduces a reactive site for the subsequent conjugation reactions of Phase II mdpi.com. The ability of a plant to rapidly metabolize a herbicide via P450s is a common mechanism for herbicide resistance nih.gov.
Phase II Metabolism: Conjugation Reactions (e.g., Glucosyltransferases, Glutathione (B108866) S-transferases)
In Phase II, the modified herbicide from Phase I is conjugated with an endogenous, water-soluble molecule, such as a sugar or the tripeptide glutathione nih.govnih.gov. This step further increases the water solubility of the compound, significantly reduces its phytotoxicity, and prepares it for sequestration.
Glycosylation is a common Phase II detoxification pathway where a sugar molecule is attached to the herbicide metabolite. This reaction is catalyzed by enzymes called UDP-glucosyltransferases (UGTs) nih.govnih.gov.
The UGTs transfer a glucose molecule from UDP-glucose to the hydroxyl group that was added to the this compound molecule during Phase I metabolism. This process forms a stable and highly water-soluble glycoside conjugate, which is generally considered non-toxic to the plant nih.gov. This conjugation effectively inactivates the herbicide.
Another critical Phase II pathway is glutathionylation, which involves the conjugation of the herbicide with glutathione (GSH), a key antioxidant and detoxifying agent in plants researchgate.net. This reaction is catalyzed by Glutathione S-transferases (GSTs) illinois.edufao.org.
GSTs facilitate the attachment of the sulfur atom of glutathione to an electrophilic site on the herbicide molecule, forming a glutathione S-conjugate illinois.edu. This process irreversibly detoxifies the herbicide and tags it for transport and permanent storage, often within the plant cell's vacuole, effectively removing it from the cytoplasm where it could interact with its target enzyme illinois.edu. Enhanced GST activity is a well-established mechanism of herbicide tolerance and resistance in many plant species nih.govnih.gov.
Data on this compound Metabolism
Below is a summary of the key enzymatic processes involved in the detoxification of this compound in plants.
| Phase | Process | Key Enzymes | Substrate | Product | Purpose |
| Phase I | Oxidation | Cytochrome P450 Monooxygenases (P450s) | This compound | Hydroxylated this compound | Increase polarity, create reactive site for Phase II. |
| Phase II | Glycosylation | UDP-Glucosyltransferases (UGTs) | Hydroxylated this compound | This compound-Glycoside Conjugate | Increase water solubility, detoxify. |
| Phase II | Glutathionylation | Glutathione S-Transferases (GSTs) | This compound | This compound-Glutathione Conjugate | Increase water solubility, detoxify, tag for sequestration. |
Formation and Identification of Primary and Secondary Metabolites
The metabolic pathway of this compound in various environmental and biological systems leads to the formation of several primary and secondary metabolites. These transformation products are a result of biochemical processes designed to detoxify and eliminate the parent compound. The identification of these metabolites is crucial for a comprehensive understanding of the herbicide's fate and potential residual effects.
Primary metabolism of this compound often involves hydroxylation, cleavage of the sulfonylurea bridge, and modifications to the pyrimidine and phenyl rings. These initial transformations result in metabolites that may retain some level of biological activity before undergoing further degradation. Secondary metabolism typically involves the conjugation of primary metabolites with endogenous molecules, such as sugars or amino acids, to form more water-soluble and less toxic compounds that can be more easily sequestered or excreted by the organism.
A number of key metabolites of this compound have been identified through various studies. These include compounds resulting from the cleavage of the parent molecule and modifications to its constituent parts. For instance, in soil, this compound has been shown to degrade into several notable products. One major metabolite identified in field soil dissipation studies is oxetan-3-ol (CGA 297691) Current time information in Delhi, IN.. Other significant metabolites that have been characterized include saccharin (also referred to as 1,2-benzisothiazol-3(2H)-one,1,1-dioxide or by the code CGA 27913), and 1-(4,6-dimethylpyrimidin-2-yl)urea (CGA 179710) Current time information in Delhi, IN..
In plant metabolism, a similar pattern of degradation is observed. For example, (2-amino-6-methylpyrimidin-4-yl)methanol (CGA 340355) has been identified as a metabolite in plants herts.ac.uk. Furthermore, a hydroxylated version of the parent compound, oxetan‐3‐yl 2‐({[4‐(hydroxymethyl)‐6‐methylpyrimidin‐2‐yl]carbamoyl}sulfamoyl)benzoate (OH‐CGA‐277476), is also a recognized metabolite Current time information in Delhi, IN..
The identification of these metabolites has been accomplished using advanced analytical techniques. While the specific methods for each metabolite's identification are not always detailed in publicly available literature, the field generally relies on a combination of chromatography and spectrometry. Techniques such as high-performance liquid chromatography (HPLC) are used to separate the metabolites from a sample matrix, and mass spectrometry (MS), often in tandem (MS/MS), is employed for the structural elucidation and confirmation of the identity of these compounds.
Below is a table summarizing some of the known primary and secondary metabolites of this compound.
| Metabolite Name/Code | Chemical Name | Classification | Formation Medium |
| Saccharin (CGA 27913) | 1,2-benzisothiazol-3(2H)-one,1,1-dioxide | Primary/Secondary | Soil |
| CGA 179710 | 1-(4,6-dimethylpyrimidin-2-yl)urea | Primary | Soil |
| Oxetan-3-ol (CGA 297691) | oxetan-3-ol | Primary | Soil |
| (2-amino-6-methylpyrimidin-4-yl)methanol (CGA 340355) | (2-amino-6-methylpyrimidin-4-yl)methanol | Primary | Plant |
| OH‐CGA‐277476 | oxetan‐3‐yl 2‐({[4‐(hydroxymethyl)‐6‐methylpyrimidin‐2‐yl]carbamoyl}sulfamoyl)benzoate | Primary | Not specified |
| C-1801 | Not specified | Not specified | Soil |
Influence of Plant Species and Growth Stage on Metabolic Fate
The metabolic fate of herbicides can be significantly influenced by the plant species and its developmental stage. Different plant species possess unique enzymatic systems that can lead to variations in the rate and pathway of herbicide metabolism, which is often the basis for herbicide selectivity.
In the case of this compound, studies have indicated that the metabolic pattern is broadly similar across different types of plants. Research on rotational crops has shown that the metabolism in wheat foliage, wheat grain, mustard leaves, and turnip root is comparable to the metabolic profile observed in the primary crop for which the herbicide was intended Current time information in Delhi, IN.. This suggests that the fundamental biochemical pathways for this compound degradation are conserved among these different plant species.
However, the rate of metabolism can differ significantly between tolerant and susceptible species. Tolerant plants are typically able to metabolize the herbicide more rapidly, converting it to non-toxic forms before it can cause significant injury. While the specific metabolic rates of this compound in various tolerant and susceptible species are not extensively detailed in the available literature, this principle of differential metabolism is a well-established mechanism for the selectivity of sulfonylurea herbicides.
With regard to the influence of the plant's growth stage on the metabolic fate of this compound, there is a lack of specific information in the publicly available scientific literature. Generally, the metabolic activity of a plant can vary with its growth stage. Younger, more actively growing plants often exhibit higher metabolic rates, which could potentially lead to faster detoxification of herbicides. Conversely, mature plants may have different metabolic priorities, which could alter the fate of the herbicide. However, without specific studies on this compound, any statements on how its metabolism is affected by the plant's growth stage would be speculative.
Herbicide Selectivity in Crop Weed Systems
Physiological Mechanisms of Selectivity
The primary basis for herbicide selectivity at the physiological level involves inherent differences in how plants absorb, move, and metabolize the chemical compound, as well as the sensitivity of the target site within the plant.
The rate at which a herbicide is absorbed by a plant's roots or foliage and subsequently translocated to its site of action—the ALS enzyme in the growing points—can be a determinant of selectivity. researchgate.net While oxasulfuron is known to be absorbed by both shoots and roots and then translocated within the plant, differences in the speed and extent of these processes between crops and weeds can contribute to its selective action. smolecule.comherts.ac.uk
Table 1: Differential Uptake of Rimsulfuron (B132091) in Tolerant vs. Sensitive Maize Hybrids Data adapted from a study on differential rimsulfuron tolerance in maize hybrids, illustrating the principle of differential absorption. redalyc.org
| Maize Hybrid | Tolerance Level | Herbicide Uptake (48 Hours After Treatment) at 14°C | Herbicide Uptake (48 Hours After Treatment) at 21°C |
| 'Pioneer 3897' | Sensitive | 40% | 67% |
| 'Cargill 2127' | Tolerant | 26% | 43% |
The most critical mechanism for the selectivity of sulfonylurea herbicides, including this compound, is the differential rate of metabolism between crop plants and weed species. scielo.brunal.edu.co Tolerant crops like soybeans possess the ability to rapidly metabolize this compound into non-toxic or less-toxic compounds. mdpi.com Weeds, conversely, metabolize the herbicide much more slowly or are unable to detoxify it, allowing the active compound to accumulate at the target site and exert its herbicidal effect. mdpi.comscielo.br
This metabolic detoxification in plants typically occurs in phases. Phase I involves chemical modifications like oxidation or hydrolysis, often catalyzed by cytochrome P450 monooxygenase enzymes, which make the herbicide molecule less phytotoxic. researchgate.netscielo.br Phase II involves the conjugation of the modified herbicide with molecules such as sugars or amino acids, further neutralizing its activity and increasing its water solubility. scielo.br For sulfonylureas, this rapid metabolic breakdown is the cornerstone of their safety in tolerant crops. redalyc.orgunal.edu.co Research confirms that soybean's tolerance to sulfonylureas like thifensulfuron-methyl (B1681301) and chlorimuron (B1205186) ethyl is due to rapid metabolic deactivation, with a half-life that can be as short as a few hours in the crop compared to a much slower degradation in susceptible weeds. mdpi.combioone.org This rapid detoxification prevents the herbicide from reaching lethal concentrations at the ALS enzyme in the crop. scielo.brunl.edu
Selectivity can also arise from differences in the sensitivity of the target enzyme, acetolactate synthase (ALS), to the herbicide. redalyc.org In some cases, the ALS enzyme in a tolerant crop or a resistant weed biotype has a slightly altered structure due to genetic mutations. This alteration makes the enzyme less susceptible to inhibition by the sulfonylurea herbicide while still allowing it to perform its essential function of synthesizing branched-chain amino acids. nih.govawsjournal.orgnih.gov
The development of sulfonylurea-tolerant soybean (STS) varieties is a prime example of this mechanism. These varieties were developed through mutation breeding and possess specific mutations in the ALS gene (such as Als1 and Als2) that confer a high degree of tolerance to several sulfonylurea herbicides. nih.govscielo.br While standard soybean varieties rely primarily on metabolic detoxification, STS varieties have an additional layer of protection at the target site itself. nih.govbayer.us
However, in many crop-weed scenarios, metabolic detoxification remains the more dominant selectivity mechanism. redalyc.orgunal.edu.co For instance, a study on rimsulfuron in maize found only slight differences in the I₅₀ values (the herbicide concentration required to inhibit 50% of ALS activity) between tolerant and sensitive hybrids, indicating that differential metabolism and uptake were the primary drivers of selectivity in that case. redalyc.org
Table 2: ALS Enzyme Sensitivity to Rimsulfuron in Tolerant vs. Sensitive Maize Hybrids Data from a study illustrating minor differences in target-site sensitivity for a sulfonylurea herbicide. redalyc.org
| Maize Hybrid | Tolerance Level | I₅₀ Value (Herbicide Concentration for 50% ALS Inhibition) |
| 'Pioneer 3897' | Sensitive | 0.091 µM |
| 'Cargill 2127' | Tolerant | 0.142 µM |
Physical and Environmental Factors Influencing Selectivity
Beyond the plant's internal physiology, external factors related to how and when the herbicide is applied, as well as the prevailing environmental conditions, play a significant role in ensuring its selective performance. wiserpub.com
The timing of herbicide application relative to the growth stage of the crop and weeds is fundamental to achieving selectivity. wiserpub.com this compound is a post-emergence herbicide, meaning it is applied after both the crop and weeds have emerged from the soil. mdpi.comsmolecule.com Its effectiveness relies on proper timing to target weeds at a susceptible stage without causing significant harm to the more tolerant crop. smolecule.com
Studies have investigated the application of this compound in combination with other herbicides at specific soybean growth stages, such as the second trifoliate leaf stage (V2), to maximize weed control while ensuring crop safety. mdpi.comcpsjournal.org The principle of positional selectivity, where an herbicide is placed in a location that affects weeds but not the crop, is more relevant for pre-emergence, soil-applied herbicides. For post-emergence herbicides like this compound, temporal selectivity—applying it when the crop is most capable of metabolizing it and the weed is most vulnerable—is key. Delaying weed removal can negatively impact soybean growth, highlighting the importance of timely post-emergence applications. researchgate.net
Environmental factors, particularly soil moisture and temperature, can significantly influence the activity and selectivity of herbicides. mdpi.com These conditions affect plant growth rates, herbicide absorption, translocation, and metabolism. researchgate.netscielo.br For soil-applied herbicides, adequate moisture is often necessary to make the herbicide available for root uptake. scielo.br For foliar-applied herbicides like this compound, environmental conditions can alter the plant's cuticle and stomatal conductance, affecting absorption. mdpi.com
Temperature can have a direct impact on all physiological processes. Research on the sulfonylurea herbicide rimsulfuron showed that a temperature increase from 14°C to 21°C led to greater herbicide uptake and translocation. redalyc.org While this can enhance weed control, it can also increase the potential for crop injury if the rate of uptake surpasses the crop's ability to quickly metabolize the herbicide. redalyc.org Similarly, a study on the decomposition of another herbicide, DCPA, found that its degradation rate was highly dependent on both soil temperature and moisture, with the half-life ranging from 92 days at 10°C to just 18 days at 30°C. smolecule.com High moisture and temperature can sometimes increase the phytotoxicity of certain herbicides. scielo.brsbreb.org Therefore, extreme environmental conditions can shift the delicate balance of selectivity, potentially leading to either reduced weed control or increased crop injury.
Table 3: General Influence of Environmental Factors on Herbicide Activity This table summarizes general trends for herbicides; specific responses can vary by chemical, plant species, and other factors.
| Environmental Factor | Condition | General Impact on Herbicide Activity & Selectivity |
| Temperature | Increasing | Can increase rates of absorption, translocation, and metabolism. redalyc.orgmdpi.com May increase herbicide efficacy but can also increase risk of crop injury if detoxification cannot keep pace. redalyc.org |
| Decreasing | Can slow down absorption, translocation, and plant growth, potentially reducing herbicide efficacy. redalyc.org | |
| Soil Moisture | High | For soil-applied herbicides, increases availability for root uptake. scielo.br For foliar-applied herbicides, can reduce plant stress, potentially increasing translocation. |
| Low (Drought) | Can cause plants to develop a thicker cuticle and close stomata, reducing foliar uptake. Plant stress may also reduce translocation, leading to decreased herbicide performance. |
Crop Morphological Structure and Wax Layers
The primary obstacle for any foliar-applied herbicide is the plant cuticle. unl.eduucanr.edu This non-cellular, waxy layer covers the epidermis of the plant and serves as a protective barrier against water loss and external threats. ucanr.edu The cuticle is a complex matrix composed of lipophilic (fat-loving) waxes and a polymer called cutin, as well as hydrophilic (water-loving) pectin (B1162225) strands. unl.edu For a herbicide to be effective, it must penetrate this layer to reach the underlying cells and be translocated to its site of action.
Several morphological characteristics influence the initial interaction between a herbicide spray and a plant:
Leaf Orientation and Shape: Plants with upright, narrow leaves, such as grasses, tend to intercept less spray than broadleaf species with more horizontal leaves. ucanr.edu The spray droplets are more likely to roll off the vertical surfaces.
Surface Texture: The presence of features like trichomes (leaf hairs) or pronounced ridges can hold spray droplets away from the leaf surface, reducing direct contact and subsequent absorption. ucanr.edu
Cuticle Thickness and Composition: The thickness and chemical makeup of the cuticle can vary significantly between species. ucanr.edu A thicker, more robust cuticle with a higher concentration of surface waxes presents a more formidable barrier to herbicide penetration. ucanr.eduscielo.org.ar Environmental conditions such as high temperatures and low humidity can also cause plants to develop a thicker cuticle, further reducing herbicide absorption. ucanr.edu
These physical defense mechanisms work in concert to reduce the effective dose of the herbicide that enters the crop plant. While the ultimate selectivity of sulfonylurea herbicides like this compound is often determined by the crop's ability to metabolically deactivate the chemical, these morphological and structural traits provide a crucial first line of defense, reducing the amount of active ingredient that the plant's metabolic systems must handle.
Case Studies of this compound Selectivity in Specific Crops (e.g., Soybeans)
Soybean (Glycine max) is a major crop for which this compound provides selective post-emergence control of broadleaf weeds. google.comherts.ac.uk The basis for this selectivity is primarily biochemical; soybeans can rapidly metabolize this compound into inactive compounds, whereas susceptible weed species metabolize it much more slowly, allowing the herbicide to accumulate to lethal levels. google.commdpi.com A field study investigating the physiological response of soybeans to this compound highlights the crop's tolerance and the subtle effects the herbicide can have even on a non-target plant.
A 2023 study examined the effects of a commercial herbicide containing this compound on the photosynthetic efficiency and antioxidative response of two soybean cultivars, 'Ika' and 'Zora'. mdpi.comresearchgate.net The research aimed to determine if the selective herbicide induced oxidative stress or impaired photosynthesis in the crop.
Research Findings:
The study revealed that while the soybean cultivars were tolerant to the herbicide, they did exhibit measurable physiological responses. The application of this compound did not cause significant oxidative damage to the soybean plants. mdpi.com Key indicators of oxidative stress, such as hydrogen peroxide (H₂O₂,) and thiobarbituric acid reactive substances (TBARS, an indicator of membrane damage), did not accumulate to harmful levels. mdpi.com This suggests that the soybean plants' inherent antioxidant systems were sufficient to manage any stress induced by the herbicide.
However, the herbicide did have a discernible impact on the photosynthetic apparatus. A key finding was the negative effect on the electron transport chain between photosystem II (PSII) and photosystem I (PSI). mdpi.com This disruption indicates that even in a tolerant crop, selective herbicides can interfere with the fundamental processes of photosynthesis to some degree.
The two soybean cultivars displayed different sensitivities at different growth stages. The 'Zora' cultivar was more sensitive at the cotyledon (VC) stage, while the 'Ika' cultivar showed a more significant response at the third-node (V3) and beginning-of-flowering (R1) stages. mdpi.com This differential response underscores the complexity of herbicide-crop interactions, which can be influenced by the specific genetics of the cultivar and its developmental stage.
Table 1: Effect of this compound Treatment on the Photosynthetic Performance Index (PIABS) in Two Soybean Cultivars Data is presented as a percentage change relative to the untreated control plants.
| Cultivar | Growth Stage | Change in PIABS after Herbicide Treatment |
|---|---|---|
| Ika | Cotyledon (VC) | Minimal Change |
| Third Node (V3) | -40% | |
| Flowering (R1) | -35% | |
| Zora | Cotyledon (VC) | -50% |
| Third Node (V3) | Minimal Change |
Source: Adapted from data in Vidak et al., 2023. mdpi.com
Environmental Fate and Ecotoxicological Impact
Degradation Kinetics and Pathways in Environmental Compartments
The persistence of oxasulfuron in the environment is relatively short due to its susceptibility to degradation. smolecule.com The rate and pathway of degradation are influenced by several factors within different environmental compartments.
The breakdown of this compound in the soil is a critical aspect of its environmental fate, influenced by both biological and non-biological factors.
Microbial decomposition is a significant pathway for the degradation of many herbicides, including those in the sulfonylurea family. sbreb.orgwisc.edu Soil microorganisms, such as bacteria and fungi, can utilize herbicides as a source of nutrients, breaking them down into simpler, less toxic compounds. cabidigitallibrary.orgresearchgate.netiastate.edu The rate of microbial degradation is dependent on conditions that favor microbial activity, including temperature, moisture, aeration, and soil fertility. cabidigitallibrary.org For sulfonylurea herbicides, co-metabolism, where the herbicide is degraded incidentally by microbial enzymes, is a primary mechanism. mdpi.com The repeated application of certain herbicides can sometimes lead to enhanced microbial degradation, where microbial populations adapt to utilize the herbicide as a carbon or nitrogen source. iastate.edu
In addition to microbial action, this compound can be degraded through abiotic (non-biological) processes in the soil. unibas.it These processes primarily include chemical hydrolysis and photolysis. ecetoc.orgregulations.gov Hydrolysis, the reaction with water, can lead to the cleavage of the sulfonylurea bridge, a key structural feature of this herbicide class. iastate.eduepa.gov Photolysis, or degradation by sunlight, can also contribute to the breakdown of this compound, particularly when it is present on the soil surface. unibas.itcarnegiescience.edu The extent of abiotic degradation is influenced by factors such as soil moisture and exposure to sunlight. wisc.edu
The persistence of this compound in soil is significantly affected by soil properties, particularly soil type and pH. Soil composition, including organic matter and clay content, influences the adsorption of the herbicide. wisc.edu Higher adsorption can reduce the amount of this compound available for degradation and plant uptake. wisc.edu
The pH of the soil is a critical factor for sulfonylurea herbicides. sbreb.org Generally, the rate of chemical hydrolysis of sulfonylureas increases in acidic soils. wisc.edu Conversely, in alkaline soils, some sulfonylurea herbicides can exhibit greater persistence. awsjournal.org For this compound specifically, adsorption tends to be stronger with decreasing pH. herts.ac.uk
Table 1: Factors Influencing Herbicide Persistence in Soil
| Factor | Influence on Persistence |
|---|---|
| Soil Moisture | Higher moisture generally increases microbial degradation but can also increase hydrolysis. wisc.educabidigitallibrary.org |
| Soil Temperature | Warmer temperatures typically accelerate both microbial and chemical degradation rates. wisc.edueuropa.eu |
| Soil Organic Matter | Higher organic matter can increase adsorption, potentially decreasing availability for degradation. wisc.edu |
| Soil pH | Affects chemical hydrolysis and adsorption; sulfonylureas are generally less persistent in acidic soils. wisc.eduawsjournal.org |
In aquatic environments, this compound degradation is primarily driven by hydrolysis and photolysis. smolecule.comufl.eduwur.nl The rate of hydrolysis is pH-dependent, with a reported half-life (DT₅₀) of 8.5 days at 20°C and pH 7, and 6.5 days at pH 5. herts.ac.uk This indicates that this compound is not persistent in neutral to acidic water. herts.ac.uk
Photodegradation in water can also be a significant pathway. smolecule.com Studies have shown that under UV irradiation, this compound degrades, following first-order reaction kinetics. smolecule.comresearchgate.net This process can be influenced by the presence of substances like titanium dioxide, hydrogen peroxide, and humic acids. smolecule.com The photolytic degradation of this compound in aqueous media has been found to produce novel degradation products, such as oxetan-3-yl 2-(formilsulfamoyl) benzoate (B1203000) and N-(4,6-dimethyl-pyrimidin-2-yl) formamide. researchgate.net
Table 2: Aquatic Degradation of this compound
| Degradation Process | Half-life (DT₅₀) | Conditions | Reference |
|---|---|---|---|
| Aqueous Hydrolysis | 8.5 days | 20°C, pH 7 | herts.ac.uk |
| Aqueous Hydrolysis | 6.5 days | pH 5 | herts.ac.uk |
Volatilization and Atmospheric Fate (Excluding Physical Properties)
Volatilization, the process by which a substance transitions from a solid or liquid state to a gaseous state, is not considered a major dissipation pathway for this compound. The compound is characterized by low volatility, which is a function of its low vapor pressure. herts.ac.uk This property limits its tendency to escape from soil or plant surfaces into the atmosphere. herts.ac.uk
Factors that generally influence pesticide volatilization include the pesticide's chemical properties (like vapor pressure), soil characteristics, moisture levels, temperature, and air movement. epa.govrivm.nl For compounds with low vapor pressure like this compound, losses from soil and plant surfaces to the atmosphere are expected to be minimal. herts.ac.ukmdpi.com The volatilization of herbicides from a plant surface can be much faster than from a soil surface. mdpi.com However, due to this compound's inherent low volatility, its atmospheric fate is of less concern compared to its degradation in soil and water.
Ecotoxicological Studies and Risk Assessment
The ecotoxicological profile of a pesticide is critical for assessing its potential risks to non-target organisms and the broader ecosystem.
Impact on Terrestrial Organisms
Soil microorganisms are vital for maintaining soil fertility and health through processes like nutrient cycling and organic matter decomposition. The application of herbicides can potentially disrupt these microbial communities and their functions.
In general, the effects of herbicides on soil microorganisms can be transient. researchgate.net Herbicides can sometimes cause an initial, short-lived inhibition of microbial populations or enzyme activities, which may be followed by a recovery period. researchgate.net In some cases, certain microorganisms may even be able to utilize the herbicide as a source of carbon, leading to a temporary increase in their population. mdpi.com The impact of pesticides on soil microbial biomass and enzyme activities is complex and can be influenced by the specific herbicide, its concentration, soil type, and environmental conditions. researchgate.netpjoes.com For instance, studies on other sulfonylurea herbicides have shown varied effects, from initial inhibition to stimulation of certain microbial groups and enzyme activities. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| oxetan-3-yl 2-(formilsulfamoyl) benzoate |
| N-(4,6-dimethyl-pyrimidin-2-yl) formamide |
| Titanium dioxide |
| Hydrogen peroxide |
| Humic acid |
Non-Target Terrestrial Plants
The assessment of risk posed by this compound to non-target terrestrial plants has been challenging due to incomplete data. Regulatory bodies, including the European Food Safety Authority (EFSA), have noted significant data gaps, particularly concerning the effects on vegetative vigor. regulations.gov This lack of comprehensive toxicity data was a contributing factor in the non-renewal of this compound's approval in the European Union, as a complete risk assessment for non-target terrestrial plants could not be finalized. regulations.govchemexcil.ineuropa.eu Herbicides, in general, can present a risk to vegetation outside of the intended application areas, and the absence of specific data for this compound leaves this potential impact unevaluated. chemexcil.in
Earthworms and Soil Invertebrates
Studies on this compound's impact on soil-dwelling organisms have yielded mixed results. For the earthworm Eisenia foetida, the acute toxicity of the parent compound is considered low, with a 14-day lethal concentration (LC50) greater than 1000 mg/kg of soil. herts.ac.uk However, chronic exposure suggests a greater risk, with a 56-day No-Observed-Effect Concentration (NOEC) for reproduction recorded at 2.0 mg/kg, indicating moderate toxicity. herts.ac.uk
A key concern in the environmental risk assessment is the impact of this compound's metabolites. A high risk to earthworms has been identified for the soil metabolite saccharin. chemexcil.in Furthermore, the risk assessment for other soil macro-organisms remains incomplete due to a lack of toxicity data for both this compound and its relevant metabolites. regulations.govchemexcil.in This is a significant gap, as soil invertebrates play a crucial role in ecosystem health, and earthworms are recognized as important bio-indicators of soil pollution. researchgate.netsare.org
Table 1: Ecotoxicity of this compound to Earthworms (Eisenia foetida)
| Endpoint | Duration | Value | Interpretation | Source |
|---|---|---|---|---|
| Acute LC50 | 14 days | >1000 mg/kg | Low toxicity | herts.ac.uk |
Avian and Mammalian Exposure Pathways and Effects
Based on available data for the active substance, this compound presents a low acute risk to birds and wild mammals through relevant exposure pathways. chemexcil.in However, a notable data gap exists as no specific toxicity studies were conducted on the formulated product, which means the potential for increased toxicity due to co-formulants has not been fully evaluated at a regulatory level. chemexcil.inartemisnatuurlijk.nl
Impact on Aquatic Organisms
Aquatic Plants
This compound is classified as very toxic to aquatic life, with aquatic plants being particularly sensitive. europa.eu This high toxicity has been identified as a critical area of concern in environmental risk assessments. chemexcil.in Laboratory studies have determined a 72-hour median effective concentration (EC50) for algae growth of 0.145 mg/L. The No-Observed-Effect Concentration (NOEC) for aquatic plants has been reported to be as low as 0.0045 mg/L, highlighting its potency even at very low concentrations.
Fish and Amphibians
Existing data indicates that this compound has a low toxicity to fish. herts.ac.uk The acute 96-hour LC50 for the bluegill sunfish (Lepomis macrochirus) is greater than 111 mg/L, and the chronic 35-day NOEC for the fathead minnow (Pimephales promelas) is greater than 114 mg/L. herts.ac.uk While these values suggest low direct toxicity, the potential for endocrine-disrupting effects in fish has been noted as an area requiring further consideration. europa.eu
There is a significant lack of specific data regarding the effects of this compound on amphibians. While general statements indicate that some pesticides can be highly toxic to amphibians in their larval stages, no dedicated studies on this compound were found in the reviewed literature. hpc-standards.compitt.edu This represents a critical data gap in understanding the full ecotoxicological profile of the compound.
Table 2: Ecotoxicity of this compound to Aquatic Organisms
| Organism Group | Test Species | Endpoint | Duration | Value | Interpretation | Source |
|---|---|---|---|---|---|---|
| Aquatic Plants | Algae | EC50 (growth) | 72 hours | 0.145 mg/L | High toxicity | |
| Aquatic Plants | NOEC | - | 0.0045 mg/L | High toxicity | ||
| Aquatic Invertebrates | Daphnia magna | EC50 | 48 hours | >89.4 mg/L | Moderate toxicity | herts.ac.uk |
| Daphnia magna | NOEC (reproduction) | 21 days | 14 mg/L | Low toxicity | herts.ac.uk | |
| Fish | Lepomis macrochirus | LC50 | 96 hours | >111 mg/L | Low toxicity | herts.ac.uk |
Cumulative Assessment and Risk Mitigation Strategies
The environmental risk assessment of a pesticide such as this compound extends beyond its individual effects to consider its cumulative impact when present with other chemical stressors. Regulatory bodies in the European Union and the United States have established frameworks for the cumulative risk assessment (CRA) of pesticides that share a common mechanism of toxicity. epa.govepa.gov The primary concern is the potential for dose-additive effects from combined exposure to multiple compounds that act on the same biological pathway. nih.gov
To address the identified risks, a suite of mitigation strategies is implemented, many of which are applicable to the entire sulfonylurea class of herbicides. regulations.gov These strategies aim to minimize the exposure of non-target organisms and the environment.
Key risk mitigation strategies include:
Spray Drift Reduction: Implementing measures such as using low-drift nozzles, adjusting boom height, and avoiding spraying during high-wind conditions to prevent the movement of spray droplets to adjacent sensitive areas, including terrestrial and aquatic habitats. epa.govpublications.gc.ca
Buffer Zones: Establishing mandatory no-spray buffer zones between the treated field and sensitive areas like water bodies and non-target terrestrial plants. epa.govpublications.gc.ca The size of these zones can range from 1 to 20 meters depending on the sensitivity of the habitat. publications.gc.ca
Runoff Reduction: Employing practices to minimize surface runoff, which can transport the herbicide to water bodies. This includes avoiding application to frozen or snow-covered ground and using advisory label statements that recommend against application when heavy rainfall is forecast. epa.govpublications.gc.ca The use of managed vegetative filter strips can also help mitigate runoff, although their effectiveness may be limited for more soluble compounds. epa.gov
Herbicide Resistance Management: Implementing resistance management plans to slow the development of herbicide-resistant weeds. This is a critical sustainability measure for all ALS inhibitors due to the high risk of resistance development. regulations.gov
Worker Protection: Setting restricted-entry intervals (REIs) for agricultural uses to protect workers from post-application exposure. A standard REI of 12 hours is a typical measure proposed for sulfonylurea herbicides. publications.gc.ca
These mitigation measures are designed to be implemented through label instructions and are a core component of the regulatory approval and re-evaluation process for pesticides. publications.gc.ca
Environmental Monitoring and Residue Analysis in Environmental Samples
Environmental monitoring programs are essential for verifying predictions about a pesticide's fate and for detecting its presence in various environmental compartments like soil, water, and sediment. toxoer.comrivm.nl For this compound, a key parameter influencing its environmental persistence is its degradation rate in soil. Laboratory studies under aerobic conditions have determined a typical half-life (DT₅₀) for this compound, which classifies it as non-persistent in soil. herts.ac.uk
Table 1: Soil Degradation Half-Life of this compound
| Parameter | Value | Conditions | Classification | Source |
|---|---|---|---|---|
| DT₅₀ (Half-life) | 11.1 days | Aerobic, Laboratory at 20°C | Non-persistent | herts.ac.uk |
While large-scale monitoring programs for pesticides in groundwater and surface water are active in regions like Europe and North America, publicly available data specifically detailing the concentration of this compound residues in environmental samples is limited. rivm.nlslu.se These programs typically involve systematic sampling from various matrices and analysis for a wide range of pesticide compounds. toxoer.comslu.se
The analysis of this compound and its degradation products in environmental samples requires sensitive and specific analytical methods. Research has identified significant degradation products of this compound, particularly from photolytic reactions in aqueous environments. smolecule.com
Table 2: Identified Degradation Products of this compound
| Degradation Product Name | Parent Compound | Formation Process | Source |
|---|---|---|---|
| oxetan-3-yl 2-(formilsulfamoyl)benzoate | This compound | Photolysis in aqueous solution | smolecule.com |
| N-(4,6-dimethyl-pyrimidin-2-yl)formamide | This compound | Photolysis in aqueous solution | smolecule.com |
The detection and quantification of these residues rely on advanced analytical instrumentation. For the parent compound and its metabolites in matrices like soil and water, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique. europa.euresearchgate.net For specific research applications, such as the identification of novel degradation products, other specialized techniques like non-aqueous capillary electrophoresis (CE) coupled with mass spectrometry have been successfully employed. smolecule.com
The validation of these analytical methods is a critical requirement for regulatory purposes. europa.euir4intranet.org Method validation ensures reliability by assessing several key performance parameters.
Table 3: Typical Validation Parameters for Pesticide Residue Analytical Methods
| Parameter | Description | Typical Requirement/Comment | Source |
|---|---|---|---|
| Specificity/Selectivity | The ability of the method to distinguish the analyte from other substances in the sample matrix. | Method must demonstrate no significant interference at the analyte's retention time. | ir4intranet.org |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in samples. | Calibration curve is established over a range of concentrations. | europa.eu |
| Accuracy (Recovery) | The closeness of the test results to the true value, often measured by fortifying blank samples. | Mean recoveries typically in the range of 70-120%. | ir4intranet.org |
| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as Relative Standard Deviation (RSD). | RSD should generally be ≤ 20%. | ir4intranet.org |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | For environmental monitoring, should be at or below relevant ecotoxicological endpoints. For food, often set at a default of 0.01 mg/kg. | europa.eu |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected above the background noise. | Typically 2 to 5 times lower than the LOQ. | europa.eu |
Herbicide Resistance Mechanisms and Management
Target-Site Resistance (TSR)
Target-site resistance occurs when the herbicide's specific target protein in the plant is altered, preventing the herbicide from binding effectively. For oxasulfuron, the target site is the acetolactate synthase (ALS) enzyme. smolecule.com TSR mechanisms are often conferred by monogenic traits and provide resistance primarily to herbicides with the same mode of action. researchgate.netnih.gov
The most common form of target-site resistance to ALS-inhibiting herbicides is the result of point mutations in the ALS gene. frontiersin.orgnih.gov These mutations lead to single amino acid substitutions in the enzyme's structure. frontiersin.orgnih.gov While the ALS enzyme can still perform its essential function—synthesizing branched-chain amino acids like valine, leucine, and isoleucine—the substitution reduces the binding affinity of the herbicide to the enzyme. frontiersin.orgmdpi.com Consequently, the herbicide can no longer effectively block the substrate's access to the catalytic site, and the plant survives. nih.govmdpi.com
Numerous amino acid substitutions in the ALS enzyme have been identified that confer resistance to various ALS inhibitors, including those in the sulfonylurea class to which this compound belongs. Mutations at specific positions are known to confer broad cross-resistance to multiple families of ALS-inhibiting herbicides. frontiersin.org For instance, substitutions at positions Pro-197 and Trp-574 are among the most frequently reported in resistant weed populations. frontiersin.orgnih.gov
Table 1: Documented Amino Acid Substitutions in the ALS Gene Conferring Herbicide Resistance This table details common amino acid substitutions and the positions within the acetolactate synthase (ALS) enzyme that have been found to confer resistance to ALS-inhibiting herbicides.
| Position | Original Amino Acid | Substituted Amino Acid(s) |
| Ala-122 | Alanine | Threonine, Valine |
| Pro-197 | Proline | Serine, Threonine, Leucine, Alanine, Arginine |
| Ala-205 | Alanine | Valine, Phenylalanine |
| Asp-376 | Aspartic Acid | Glutamic Acid |
| Arg-377 | Arginine | Histidine |
| Trp-574 | Tryptophan | Leucine, Glycine |
| Ser-653 | Serine | Threonine, Asparagine |
| Gly-654 | Glycine | Aspartic Acid |
Source: Compiled from findings on resistance to ALS inhibitors. frontiersin.orgnih.govcambridge.org
A less common, but still significant, TSR mechanism is the amplification or overexpression of the target gene. nih.govfrontiersin.orgnih.gov In this scenario, resistant plants produce a much larger quantity of the normal, susceptible ALS enzyme. Although the herbicide can still bind to the individual enzyme molecules, the sheer volume of ALS enzymes overwhelms the herbicide at standard application rates. um.edu.mt This allows enough enzymatic activity to continue for the plant to survive and reproduce. frontiersin.orgnih.gov This overexpression is not always linked to an increase in the ALS gene copy number; in some cases, enhanced gene expression is the driving factor. nih.govnih.gov This mechanism has been identified as a source of resistance to sulfonylurea herbicides in several weed species. nih.govnih.gov
Non-Target-Site Resistance (NTSR)
Non-target-site resistance encompasses all mechanisms that prevent a lethal amount of the active herbicide from reaching its target site. nih.govgrowiwm.org These mechanisms are generally more complex than TSR and can confer resistance to herbicides across different modes of action. nih.gov
One of the most critical NTSR mechanisms is enhanced herbicide metabolism. researchgate.netnih.gov Resistant plants evolve the ability to rapidly detoxify the herbicide before it can cause significant harm. growiwm.org This process typically involves several phases and a suite of detoxification enzymes.
Phase I (Functionalization): Enzymes such as cytochrome P450 monooxygenases (P450s) modify the herbicide molecule, often through oxidation or hydroxylation, making it less toxic and more water-soluble. sci-hub.seresearchgate.net The overexpression of P450s is frequently linked to metabolic resistance against sulfonylurea herbicides. nih.govfrontiersin.org
Phase II (Conjugation): Glutathione (B108866) S-transferases (GSTs) and other enzymes attach a sugar molecule (like glucose) or glutathione to the modified herbicide. nih.govresearchgate.net This further increases its solubility and neutralizes its phytotoxic activity.
Phase III (Compartmentalization/Excretion): The conjugated, non-toxic herbicide metabolite is then transported and sequestered into the cell vacuole or incorporated into the cell wall, effectively removing it from the cytoplasm where it could cause harm. nih.gov
Enhanced metabolism mediated by P450s and GSTs is a major concern as it can result in unpredictable cross-resistance to chemically unrelated herbicides. researchgate.net
For a systemic herbicide like this compound, which is absorbed by the plant and moved to its site of action, any interference with this movement can lead to resistance. smolecule.commdpi.com NTSR can be achieved by reducing the initial absorption of the herbicide through the leaf cuticle or root system, or by impairing its translocation throughout the plant. nih.govresearchgate.net
Mechanisms for reduced translocation can involve the rapid death of cells at the point of herbicide contact, which prevents further movement, or alterations in the plant's vascular transport system (xylem and phloem). nih.govresearchgate.net While less common than metabolic resistance, reduced absorption and translocation have been documented as a resistance mechanism for several classes of herbicides, including ALS inhibitors. researchgate.net
Some resistant weeds have evolved the ability to sequester the herbicide away from its target site in the cytoplasm. nih.govnih.gov The herbicide is actively transported into cellular compartments, most commonly the cell vacuole, where it is isolated and cannot interact with the ALS enzyme in the chloroplasts. google.comfrontiersin.org This mechanism prevents the herbicide from reaching a lethal concentration at its site of action. google.comgoogle.com While the herbicide is still present within the plant, its compartmentalization renders it ineffective. This form of resistance has been identified as a defense against herbicides like paraquat (B189505) and is considered a potential NTSR mechanism for other herbicide classes. frontiersin.org
Evolution and Spread of this compound Resistance in Weed Populations
The emergence of herbicide resistance in weed populations is a significant challenge in modern agriculture, driven by fundamental evolutionary principles. agronomyjournals.com Resistance to a herbicide like this compound, an acetolactate synthase (ALS) inhibitor, is not caused by the herbicide itself but arises from the selection of naturally occurring resistant individuals within a weed population. fao.org These resistant biotypes are initially present at very low frequencies. fao.orgdpird.wa.gov.au However, the repeated and widespread application of a single herbicide mode of action, such as this compound, creates intense selection pressure. fao.orghracglobal.com Susceptible weeds are effectively controlled, while the rare resistant individuals survive, reproduce, and pass on their resistance traits to their progeny. Over successive generations, this leads to a significant increase in the proportion of resistant plants in the field, eventually resulting in a noticeable failure of the herbicide to control the weed population. dpird.wa.gov.auhracglobal.com
The primary factor governing the evolution of resistance is the selection pressure imposed by the herbicide. fao.org High usage frequency, as seen in regions where a specific crop like soybeans is dominant, can accelerate this process. For instance, a survey in Croatia revealed that this compound was the most commonly used herbicide in soybeans by 82% of responding agricultural producers, leading to suspicions of diminished control over weed species like Ambrosia artemisiifolia and Sorghum halepense. ewrs.org This high reliance on a single active ingredient increases the likelihood of resistance developing.
Once established, herbicide resistance can spread through several mechanisms. The movement of weed seeds or pollen from resistant plants can introduce the resistance trait to new areas. This can be facilitated by wind, water, contaminated crop seed, and agricultural machinery moving between fields. dpird.wa.gov.au
A confirmed case of resistance to this compound has been documented in Amaranthus hybridus (Smooth Pigweed) in Bolivia. This resistance was first identified in 2002 in soybean fields where this compound, along with other ALS inhibitors, was used. weedscience.org
Table 1: Confirmed Case of Weed Resistance to this compound
| Weed Species | Common Name | Country | Year First Reported | Crop | Herbicides Resisted |
| Amaranthus hybridus (syn: quitensis) | Smooth Pigweed | Bolivia | 2002 | Soybean | chlorimuron-ethyl, imazamox (B1671737), imazethapyr, and this compound |
Source: International Herbicide-Resistant Weed Database weedscience.org
Strategies for Resistance Management
To combat the evolution and spread of herbicide resistance, a multi-faceted approach is necessary. The core principle of resistance management is to reduce the selection pressure exerted by any single weed control tactic. awsjournal.org This involves diversifying control methods to prevent the dominance of resistant biotypes. croplife.org.au
Herbicide Rotation and Mixtures with Different Modes of Action
A cornerstone of chemical weed management for delaying resistance is the strategic use of herbicides with different modes of action (MOA). croplife.org.augrowiwm.org this compound belongs to the WSSA/HRAC Group 2, which acts by inhibiting the ALS enzyme. herts.ac.uk To manage resistance, it is crucial to rotate or combine it with herbicides from different MOA groups. croplife.org.auhracglobal.com
Herbicide Rotation: This strategy involves alternating herbicides with different MOAs in successive growing seasons or within the same season. croplife.org.auhracglobal.com For example, if this compound (Group 2) is used one year, a herbicide from a different group, such as a PPO inhibitor (Group 14) or a synthetic auxin (Group 4), should be used the following year. croplife.org.au This prevents the continuous selection for weeds resistant to a single MOA.
Herbicide Mixtures: Tank-mixing herbicides with different MOAs that are both effective against the target weed(s) is considered a highly effective strategy. awsjournal.orgcroplife.org.au For a mixture to be successful in managing resistance, each component should be applied at its full recommended rate and should be active on the target weed. fao.orgcroplife.org.au The probability of a weed simultaneously having resistance to two different MOAs is significantly lower than for a single MOA. growiwm.org Research has demonstrated the effectiveness of this approach; for instance, mixtures of lactofen (B128664) (a PPO inhibitor, Group 14) with ALS inhibitors like this compound have shown good efficacy in controlling Euphorbia heterophylla biotypes that are resistant to ALS inhibitors alone. weedcontroljournal.org
Integrated Weed Management Approaches
Integrated Weed Management (IWM) is a comprehensive and sustainable approach that combines multiple weed control tactics, rather than relying solely on herbicides. agronomyjournals.comgrowiwm.org The goal of IWM is to manage weed populations in a way that minimizes their impact on crop production while also reducing the selection pressure for herbicide resistance. bayer.com
Key components of an IWM program include:
Cultural Control: These practices aim to enhance the crop's competitiveness against weeds. hracglobal.com They include:
Crop Rotation: Planting different crops in successive seasons disrupts the life cycles of specific weeds and allows for the rotation of herbicides with different MOAs. hracglobal.com
Competitive Crop Varieties: Using crop varieties that grow vigorously and quickly form a canopy can shade out and suppress weeds. hracglobal.com
Planting Density and Row Spacing: Optimizing crop density and reducing row spacing can help the crop outcompete weeds for resources like light, water, and nutrients. fao.org
Cover Crops: Planting cover crops during fallow periods can suppress weed growth, reduce the weed seed bank, and improve soil health. awsjournal.org
Mechanical and Physical Control: These methods physically remove or destroy weeds. Examples include tillage, cultivation between crop rows, and hand-weeding. bayer.comcabidigitallibrary.org Post-harvest practices that destroy or remove weed seeds can also be effective in reducing the seed bank. croplife.org.au
Preventative Measures: These tactics focus on preventing the introduction and spread of weed seeds. This includes using certified clean crop seed and thoroughly cleaning machinery before moving between fields. bayer.com
By integrating these diverse methods, the reliance on any single herbicide, including this compound, is reduced, which is fundamental to long-term, sustainable weed management. growiwm.org
Table 2: Summary of Integrated Weed Management Strategies
| Strategy Category | Tactic | Description |
| Chemical | Herbicide Rotation & Mixtures | Alternate and combine herbicides with different Modes of Action (MOA) to reduce selection pressure from a single MOA. croplife.org.augrowiwm.org |
| Cultural | Crop Rotation | Disrupts weed life cycles and allows for rotation of management practices and herbicide options. hracglobal.com |
| Competitive Varieties | Use crop varieties that establish quickly and compete effectively with weeds for resources. hracglobal.com | |
| Cover Crops | Suppress weed growth during off-seasons and reduce the soil weed seedbank. awsjournal.org | |
| Mechanical | Tillage/Cultivation | Physically remove or bury weeds before planting or between crop rows. cabidigitallibrary.org |
| Harvest Weed Seed Control | Implement strategies at harvest to capture and destroy weed seeds, preventing their return to the soil. croplife.org.au | |
| Preventative | Clean Equipment & Seed | Avoid spreading weed seeds by using clean, certified crop seed and cleaning farm machinery. bayer.com |
Molecular Diagnostics for Resistance Detection
The rapid and accurate diagnosis of herbicide resistance is crucial for making timely and effective management decisions. arvalis.fr Traditional methods for confirming resistance can be slow, often taking months to yield results. arvalis.fr Molecular diagnostics offer a powerful alternative by detecting the specific genetic mutations that confer resistance. numberanalytics.comwho.int
For ALS inhibitors like this compound, resistance is often due to a target-site mutation in the gene that codes for the ALS enzyme. arvalis.fr Molecular techniques can identify these mutations quickly, often within hours or days. who.int
Key molecular diagnostic methods include:
Polymerase Chain Reaction (PCR): PCR-based assays are widely used to amplify specific DNA sequences. They can be designed to detect the presence of known resistance genes or mutations. numberanalytics.com
Real-Time PCR (qPCR): This variation of PCR allows for the quantification of amplified DNA in real-time, enabling the detection of even low levels of resistance and, in some cases, increased gene copy number, which is another mechanism of resistance. numberanalytics.comnih.gov
DNA Sequencing: Sequencing the target gene (e.g., the ALS gene) provides the most detailed information, allowing for the identification of known resistance mutations as well as the discovery of new ones. frontiersin.org
The development of portable, in-field diagnostic tools is an emerging area. arvalis.fr Such tools could allow farmers and agronomists to quickly test weeds for resistance directly in the field, enabling immediate adjustments to their weed management plans, such as choosing a different herbicide MOA for a follow-up treatment. arvalis.fr This technology represents a significant step towards more precise and proactive resistance management. mdpi.com
Analytical Methodologies for Oxasulfuron
Extraction and Sample Preparation Techniques for Oxasulfuron
The accurate determination of this compound residues in various environmental and food matrices necessitates efficient extraction and sample cleanup prior to analysis. The selection of an appropriate technique depends on the complexity of the sample matrix, the concentration of the analyte, and the subsequent analytical method. Common methodologies employed for the extraction and purification of this compound and related sulfonylurea herbicides include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which incorporates a dispersive Solid-Phase Extraction (d-SPE) cleanup step.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of analytes from liquid samples. It operates on the principle of partitioning compounds between a liquid phase (the sample) and a solid stationary phase (the sorbent). For sulfonylurea herbicides like this compound, which are polar and can be thermally labile, SPE is a preferred alternative to liquid-liquid extraction as it is often more rapid, uses smaller volumes of organic solvents, and can be automated.
The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analyte. The choice of sorbent is critical for achieving high recovery. For sulfonylurea herbicides, polymeric sorbents and silica-based bonded C18 cartridges are commonly used. For instance, a study on 30 sulfonylurea herbicides found that Oasis HLB, a N-vinyl-pyrrolidone polymer cartridge, provided superior results compared to a C18 cartridge, with methanol being an effective elution solvent nih.gov. The adsorption of sulfonylureas onto the sorbent is often more favorable under acidic conditions (e.g., pH 3.0), which ensures the analytes are in a neutral form, enhancing their retention on non-polar sorbents researchgate.net.
In a method developed for five sulfonylureas in water and soil, a molecularly imprinted polymer (MIP) was used as the SPE sorbent, demonstrating high selectivity. The recoveries from spiked water samples were above 96%, and from soil, they ranged from 71% to 139% acs.org. Another study utilized single-walled carbon nanotubes as an SPE disk sorbent, which showed comparable adsorption capacity to C18 for several sulfonylureas researchgate.net.
Table 1: Examples of SPE Sorbents and Conditions for Sulfonylurea Herbicide Analysis
Sorbent Type Sample Matrix Key Conditions Elution Solvent Reference Oasis HLB (Polymeric) Tap and Leaching Water - Methanol [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEemXxYPJz1pNzZH3danh51AFCExobbWpCUCl_juW_sEpKgej8a8Mg5U5sjhi0laKkmQjWmA6fxRjLc2lGH1oN2U-2YCo64tORjXO_DZUrjrEkiCd1jrvLfwTfFqjtpnOaqYnpe)] Molecularly Imprinted Polymer (MIP) Water and Soil Soil extracted with 0.1 M NaHCO3 (pH 7.8) Not Specified [ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOdEfpFreJe54Nlf0f6xcs9En0dRu7CcTgu8wpubyqPMfUi8uZ-Y6xTlG9uM1BzHGw78dIps2bx0RNqeGcaOkqEXFim_7qufhkcXznPLwwYkJb45l57wf6mz_cfy0MVps0Pk61Wg%3D%3D)] Single-Walled Carbon Nanotubes (SWCNTs) Environmental Water Sample adjusted to pH 3.0 Acetonitrile (1% Acetic Acid) [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvHefhCWbTt6UlwktmOo6o2ktg9eiWKIkA5vMWtujUtaGacPcBbUCCzkpkhHeIMaXhDTCXdpuI7c9KSZmp_YW5DXDV3KdaivXSH2kY5fmvQsdFTOFqtYdBuwjSOa_qZh70f5kqFwSDwTKI1wLR4bv0GWdb1T7jpml2U6kxh5vUZ7sFLjFikdBwQKDtbkKZMO6QzG4Uqa6LXEfuzSdslzhaRtU3xII6Vp2MuOz4O-1XhoF78pkmguccFcJbVt9wd4sJU3Xq9IeTfAF1nsOPoTZioDDamiLLC99yuLca)] Fe3O4 Magnetic Particles Environmental Water Optimized pH and extraction time Not Specified [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEOZZaIqfzmUWVG_jMm4EpONd3I77fYZfQ1kT1716_ScAdU2FefDZ6fRvgwd3pCcWeulJ6jB-Vs58ynlPEWIA4D_3k7l-4RJN9p3h5wEKLp4L7jrBBRsXTp7HKueAlwAQ-0MkSN)]
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional method based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While effective, LLE can be time-consuming and require large volumes of potentially hazardous solvents. For the analysis of sulfonylurea herbicides in solid matrices like soil, an initial extraction with an organic solvent is necessary before any subsequent cleanup or partitioning.
The efficiency of the extraction is highly dependent on the pH of the aqueous phase and the choice of organic solvent. Since sulfonylureas are weak acids, adjusting the pH of the sample is a critical step. To extract them from an aqueous phase into an organic solvent, the pH should be adjusted to be acidic (e.g., pH 2.0), which neutralizes the anionic form of the herbicides and increases their solubility in the organic phase nih.gov.
A miniaturized version of this technique, known as dispersive liquid-liquid microextraction (DLLME), has been developed for the analysis of sulfonylureas in soil. In one such method, the soil sample was first extracted with acetonitrile containing 5% formic acid (pH 3.0). An aliquot of this extract was then subjected to the DLLME procedure, where it was mixed with water (adjusted to pH 2.0) and a small volume of chlorobenzene was added as the extraction solvent. This approach achieved high enrichment factors and recoveries ranging from 76.0% to 93.5% for five sulfonylurea herbicides nih.gov.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodologies
The QuEChERS method has become a standard approach for multi-residue pesticide analysis in food and agricultural products due to its simplicity, speed, and low solvent consumption. The procedure consists of two main steps: an initial extraction and partitioning with an organic solvent and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
For the analysis of this compound in black pepper, a QuEChERS-based method was developed. The procedure involved weighing the sample, adding water, and then extracting with acetonitrile containing 1% acetic acid. The use of acidified acetonitrile was found to improve the recovery of this compound and other sulfonylureas compared to a non-acidified method. After the initial extraction, salts (such as magnesium sulfate and sodium chloride or sodium acetate) are added to induce phase separation between the aqueous and organic layers and to salt out interfering compounds. The sample is then centrifuged, and the supernatant (acetonitrile layer) is collected for the cleanup step.
The two most common standardized QuEChERS methods are the AOAC Official Method 2007.01 (using acetate buffering) and the European EN 15662 method (using citrate buffering) nih.gov. The choice of buffering salts is important as it controls the pH of the extract, which can affect the stability and extraction efficiency of pH-dependent analytes like sulfonylureas.
Dispersive Solid-Phase Extraction (d-SPE)
Dispersive Solid-Phase Extraction (d-SPE) is the crucial cleanup step in the QuEChERS workflow. It involves adding a small amount of sorbent material directly to an aliquot of the raw extract obtained from the first step. The mixture is vortexed and then centrifuged, after which the cleaned supernatant is collected for analysis. The purpose of d-SPE is to remove matrix co-extractives such as fats, sugars, organic acids, and pigments that can interfere with chromatographic analysis and cause ion suppression in mass spectrometry.
The selection of d-SPE sorbents depends on the sample matrix. Common sorbents include:
Primary Secondary Amine (PSA): Effectively removes sugars, fatty acids, organic acids, and some pigments.
C18 (Octadecylsilane): A non-polar sorbent used to remove lipids and other non-polar interferences.
Graphitized Carbon Black (GCB): Used to remove pigments like chlorophyll and carotenoids, as well as sterols. However, GCB can sometimes retain planar pesticides, potentially reducing their recovery.
In a multi-residue method for black pepper that included this compound, the d-SPE cleanup tube contained a mixture of 150 mg anhydrous MgSO₄, 50 mg PSA, 50 mg C18, and 7.5 mg GCB acs.org. This combination of sorbents provides a broad-spectrum cleanup for complex matrices.
Chromatographic Techniques for this compound
Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other compounds in the sample extract before its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the method of choice for sulfonylurea herbicides due to their polarity and thermal instability, which makes them unsuitable for direct analysis by gas chromatography without derivatization researchgate.net.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the primary analytical technique for the determination of this compound. Reversed-phase chromatography is typically used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.
The mobile phase usually consists of a mixture of acetonitrile or methanol and water. To ensure good peak shape and reproducibility for acidic analytes like sulfonylureas, the aqueous portion of the mobile phase is often acidified with a small amount of an acid, such as formic acid or acetic acid. This suppresses the ionization of the analytes, leading to better retention and symmetrical peaks.
Detection can be achieved using various detectors:
UV Detector: Sulfonylureas exhibit UV absorption, typically around 240 nm, allowing for their detection researchgate.net. HPLC-UV is a cost-effective method suitable for routine analysis when sensitivity requirements are not extremely low.
Mass Spectrometry (MS and MS/MS): For higher sensitivity and selectivity, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This technique provides confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation patterns, and it can achieve very low limits of detection (LOD) and quantification (LOQ). A study determining various sulfonylureas in water achieved LOQs in the range of 0.4-5.8 ng/L using LC-MS/MS nih.gov.
A method for the analysis of this compound and other sulfonylureas in soya milk utilized a QuEChERS extraction followed by HPLC with a diode array detector (HPLC-DAD). This method reported recoveries in the range of 61–108% with relative standard deviations (RSD%) below 15% youtube.com.
Table 2: Example HPLC Conditions for Sulfonylurea Herbicide Analysis
Parameter Condition Reference Column Reversed-phase C18 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEemXxYPJz1pNzZH3danh51AFCExobbWpCUCl_juW_sEpKgej8a8Mg5U5sjhi0laKkmQjWmA6fxRjLc2lGH1oN2U-2YCo64tORjXO_DZUrjrEkiCd1jrvLfwTfFqjtpnOaqYnpe)] Mobile Phase Gradient of Acetonitrile and aqueous Acetic Acid (0.05%, v/v) [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_wkmNnZHSD4QgJfNZwprvzFbE7DHR0ebUtdZViQIJNvTGoLK-UPqRo7Wag3QsGIyFxFAtq0-bxQ03wqrkBXvFfA8yRY1TgzgWM8ybOl6bPZHhcbNkrSiHmfhM5I9wCJfSHUNdq-HDdI2bkLml6l010mDTqq1uWeACM8jH0IMAOAW3lo_C8bVlm57KJAZhyS5aFisK0DkMfoDsQ2HBABu_1PoZMP_KNob9FmKLSnvn38wsa_cLNRYVdu9QEW4smIXxR2cllAsdNfo1jamqpOJC06HUQghwCbbO_0K4JQdZuptVoIeEBTC7velnT4vu9D6tsGBI4MNO6Rf6UagnFz6W7G1J8q23ozIxkinggtmysJmF_djE_eyNLICgubkK_nlCaSC7fiH6fRDajmRbmBIrOTACuHiSyA%3D%3D)] Detection UV at 240 nm or Tandem Mass Spectrometry (MS/MS) [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEemXxYPJz1pNzZH3danh51AFCExobbWpCUCl_juW_sEpKgej8a8Mg5U5sjhi0laKkmQjWmA6fxRjLc2lGH1oN2U-2YCo64tORjXO_DZUrjrEkiCd1jrvLfwTfFqjtpnOaqYnpe)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_wkmNnZHSD4QgJfNZwprvzFbE7DHR0ebUtdZViQIJNvTGoLK-UPqRo7Wag3QsGIyFxFAtq0-bxQ03wqrkBXvFfA8yRY1TgzgWM8ybOl6bPZHhcbNkrSiHmfhM5I9wCJfSHUNdq-HDdI2bkLml6l010mDTqq1uWeACM8jH0IMAOAW3lo_C8bVlm57KJAZhyS5aFisK0DkMfoDsQ2HBABu_1PoZMP_KNob9FmKLSnvn38wsa_cLNRYVdu9QEW4smIXxR2cllAsdNfo1jamqpOJC06HUQghwCbbO_0K4JQdZuptVoIeEBTC7velnT4vu9D6tsGBI4MNO6Rf6UagnFz6W7G1J8q23ozIxkinggtmysJmF_djE_eyNLICgubkK_nlCaSC7fiH6fRDajmRbmBIrOTACuHiSyA%3D%3D)] Example LOQ (LC-MS/MS) 0.4 - 5.8 ng/L in leaching water [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEemXxYPJz1pNzZH3danh51AFCExobbWpCUCl_juW_sEpKgej8a8Mg5U5sjhi0laKkmQjWmA6fxRjLc2lGH1oN2U-2YCo64tORjXO_DZUrjrEkiCd1jrvLfwTfFqjtpnOaqYnpe)]
Diode Array Detection (DAD)
Diode Array Detection (DAD), often coupled with High-Performance Liquid Chromatography (HPLC), is a powerful and cost-effective method for the simultaneous determination of this compound and other sulfonylurea herbicides in various matrices. nih.govd-nb.info This technique relies on the principle that different compounds absorb light at different wavelengths. A DAD detector measures the absorbance across a wide range of wavelengths simultaneously, providing a three-dimensional plot of absorbance, wavelength, and time. researchgate.net This allows for the identification of analytes based on their retention times and their unique UV-Vis spectra, which can be compared to a library of reference compounds. d-nb.info
The reliability of analyte identification using DAD is considered comparable to that of low-resolution tandem mass spectrometry. d-nb.info In the analysis of this compound and similar herbicides, detection is often carried out by monitoring several wavelengths simultaneously, for instance, at 235, 240, 250, and 260 nm. d-nb.info
Methodologies using HPLC-DAD have been successfully developed for analyzing this compound in food products like soya milk and rapeseed oil. nih.govd-nb.info These methods often employ a sample preparation technique called QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which has demonstrated good performance with recovery rates for this compound ranging from 61% to 133%. nih.govd-nb.info The use of specific sorbents like zirconium-dioxide-based Z-Sep can help minimize matrix effects, ensuring more accurate quantification. nih.govd-nb.info For this compound, these methods can achieve a low limit of quantification (LOQ), such as 10 ng/mL in soya milk. nih.gov
| Matrix | Sample Preparation | Recovery Rate (%) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Soya Milk | QuEChERS with Z-Sep | 61-108 | 10 ng/mL | nih.gov |
| Rapeseed Oil | QuEChERS with Z-Sep | 67-133 | 20 ng/g | d-nb.info |
| Soybeans | Acetonitrile extraction, Florisil column cleanup | 69.8-100.7 | 20 µg/kg (LOD) | nih.gov |
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC for the analysis of pesticides like this compound. researchgate.net By utilizing columns with smaller particle sizes (typically less than 2 µm), UHPLC achieves higher resolution, greater sensitivity, and significantly faster analysis times. researchgate.net This technique is adept at analyzing a broad spectrum of compounds, including both polar and non-polar analytes. mdpi.com
When coupled with mass spectrometry, UHPLC-MS/MS is a powerful tool for the simultaneous identification and quantification of hundreds of pesticide residues in various crops. mdpi.comnih.gov The advantages of UHPLC over traditional HPLC include shorter run times, reduced solvent consumption, and improved detection limits, often by a factor of 5 to 10. researchgate.net A robust analytical method using UHPLC coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) has been developed for the simultaneous detection of 504 pesticides in diverse crops, including soybeans. mdpi.com Such methods demonstrate exceptional sensitivity, with the ability to detect many analytes at trace levels (≤2.5 µg/kg). mdpi.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a common technique for pesticide analysis, offering advantages in automation and cost-efficiency. mdpi.com However, its direct application for analyzing sulfonylurea herbicides like this compound is limited. researchgate.net Many compounds in this class are not volatile and are thermally unstable, meaning they can decompose at the high temperatures required in the GC injection port. nih.gov
To overcome these limitations, a derivatization step is often necessary before GC analysis. nih.gov This process chemically modifies the analyte to make it more volatile and thermally stable. For example, in the analysis of the related herbicide metsulfuron methyl, derivatization with diazomethane to form a dimethyl derivative was required for successful analysis by GC-MS. nih.gov While specific GC methods for this compound are not prominently detailed, the principles applied to other sulfonylureas suggest that a similar derivatization approach would be required. nih.govresearchgate.netbohrium.com
Spectrometric Techniques
Spectrometric techniques are indispensable for the definitive identification and quantification of this compound and its transformation products. These methods measure the mass-to-charge ratio of ionized molecules, providing high specificity and sensitivity.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or CE, is a cornerstone for pesticide residue analysis. nih.govnih.gov Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and is considered a reference tool for the absolute quantification of small molecules. nih.govresearchgate.net In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances detection limits, allowing for the quantification of trace-level residues. nih.gov
High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy (often within ±5 ppm) and resolving power, enabling the precise identification of compounds even in complex matrices like food and environmental samples. mdpi.com Techniques like LC-MS/MS are frequently used to confirm the presence of herbicides like this compound that were initially detected by other methods, such as HPLC-DAD. nih.govresearchgate.net
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the most common ionization technique used for the analysis of sulfonylurea herbicides by LC-MS. researchgate.netnih.gov It is a soft ionization method that generates intact molecular ions from polar, thermally labile molecules like this compound with minimal fragmentation. nsf.gov ESI can be operated in both positive and negative ion modes, which can be advantageous for screening a wide range of metabolites and degradation products. europa.eu
In the analysis of this compound, ESI operating in positive ion mode is typically used. researchgate.netnih.gov The protonated molecule, [M+H]+, of this compound appears at a mass-to-charge ratio (m/z) of 407.102. researchgate.netnih.gov This precursor ion can then be subjected to fragmentation for MS/MS analysis.
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Positive ESI | nih.gov |
| Precursor Ion (m/z) | 407.102 ([M+H]+) | nih.gov |
| Major Fragment Ions (m/z) | 150.066, 284.022 | researchgate.netnih.gov |
Identification of Degradation Products and Metabolites via MS
Mass spectrometry is a critical tool for identifying the structures of unknown degradation products and metabolites of this compound. researchgate.net The process involves comparing the mass spectra and fragmentation patterns of potential metabolites with the parent compound. ijpras.commdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecules, which allows for the determination of their elemental composition. ijpras.comnih.gov
Studies on the photolytic degradation of this compound in aqueous solutions have utilized ESI-MS to identify transformation products. researchgate.net The breakdown of the sulfonylurea bridge in this compound under UV irradiation leads to the formation of specific by-products. researchgate.net Two such photodegradation products have been identified via their unique mass spectra:
Oxetan-3-yl 2-(formilsulfamoyl) benzoate (B1203000): This compound is detected with a characteristic m/z of 284. researchgate.net
N-(4,6-dimethyl-pyrimidin-2-yl) formamide: This product is identified by its m/z of 150. researchgate.net
Additionally, 1,2-benzisothiazol-3(2H)-one,1,1-dioxide is recognized as a known environmental transformation product of this compound. nih.gov The ability of MS and MS/MS to elucidate these structures is fundamental to understanding the environmental fate and metabolic pathways of the herbicide. researchgate.netijpras.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. core.ac.uknih.govresearchgate.net This non-destructive method provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. researchgate.net The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum that serves as a molecular fingerprint.
For a compound such as this compound, a suite of NMR experiments would be employed to confirm its complex structure. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides initial information on the types and numbers of hydrogen and carbon atoms present. researchgate.netresearchgate.net Two-dimensional (2D) NMR experiments are then used to piece the molecular fragments together. Techniques like Heteronuclear Single Quantum Coherence (HSQC) establish direct one-bond correlations between protons and the carbons they are attached to, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment identifies longer-range (2-3 bond) H-C correlations, which is essential for connecting molecular subunits, such as the phenyl ring, the sulfonylurea bridge, and the pyrimidine heterocycle in this compound. core.ac.ukresearchgate.net
Table 1: Common NMR Spectroscopy Techniques for Structural Elucidation
| Technique | Abbreviation | Information Provided |
|---|---|---|
| Proton NMR | ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. |
| Carbon-13 NMR | ¹³C NMR | Reveals the number and electronic environment of carbon atoms in the molecular skeleton. researchgate.net |
| Heteronuclear Single Quantum Coherence | HSQC | Shows correlations between protons and the carbon atoms they are directly bonded to. core.ac.uk |
| Heteronuclear Multiple Bond Correlation | HMBC | Identifies correlations between protons and carbons over two to three bonds, crucial for assembling the complete molecular structure. core.ac.ukresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination and purity assessment of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. ijnrd.orgnih.gov The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
This compound possesses chromophores within its structure—specifically the aromatic phenyl ring and the dimethyl-pyrimidine heterocycle—that absorb UV radiation. This characteristic allows for its quantification in solution. A UV scan is typically performed to identify the wavelength of maximum absorbance (λmax), which provides the greatest sensitivity for quantitative analysis. jasco-global.com For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. ijnrd.org
Purity assessment can also be performed by comparing the UV spectrum of a sample to that of a pure reference standard. The presence of impurities with significant UV absorbance may lead to deviations in the spectral shape or the λmax. Furthermore, the photolytic degradation of this compound upon exposure to UV irradiation confirms its interaction with UV light, a fundamental requirement for this analytical method. researchgate.net
Table 2: Principles of UV-Vis Spectroscopy for Analysis
| Application | Principle | Methodology |
|---|---|---|
| Quantification | Beer-Lambert Law | Measurement of absorbance at λmax and calculation of concentration using a standard calibration curve. |
| Purity Assessment | Spectral Comparison | Comparison of the sample's UV spectrum against a pure reference standard to detect discrepancies caused by impurities. |
Capillary Electrophoresis (CE) and Coupled Techniques
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is known for its high efficiency, short analysis times, and minimal sample and solvent consumption.
Non-Aqueous Capillary Electrophoresis (NACE)
Non-Aqueous Capillary Electrophoresis (NACE) is a sub-discipline of CE where the separation is conducted in a conductive electrolyte dissolved in an organic solvent or a mixture of organic solvents instead of an aqueous buffer. nih.gov NACE is particularly advantageous for analyzing substances that are poorly soluble in water or for achieving separation selectivities that are different from those in aqueous systems. researchgate.net Research has indicated the development of a NACE-mass spectrometry method for the identification and quantification of two novel degradation products resulting from the photolytic reaction of this compound. researchgate.net
CE-Mass Spectrometry (CE-MS)
The coupling of Capillary Electrophoresis with Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS. This hyphenated technique is exceptionally powerful for the identification and quantification of compounds in complex mixtures.
In the analysis of this compound, CE-MS has been instrumental in identifying its photolytic by-products. researchgate.net Following UV irradiation of an this compound solution, a CE-MS method utilizing electrospray ionization (ESI) in positive ion mode was able to separate and identify the parent compound and its degradation intermediates. The mass spectra provided definitive molecular weight information and fragmentation patterns for structural confirmation. researchgate.net The limit of detection for this compound using a CE method was determined to be 0.12 mg L⁻¹, demonstrating the sensitivity of the technique. researchgate.net
Table 3: Mass Spectrometric Data for this compound and its Photodegradation Products
| Compound | Identified Ion | Mass-to-Charge Ratio (m/z) |
|---|---|---|
| This compound | [M+H]⁺ | 407 |
| Oxetan-3-yl 2-(formilsulfamoyl) benzoate | [M+H]⁺ | 284 |
| N-(4,6-dimethyl-pyrimidin-2-yl) formamide | [M+H]⁺ | 150 |
Data sourced from a study on the photolytic degradation of this compound. researchgate.net
Advanced Research Topics and Future Directions
Molecular Modeling and Simulation of Oxasulfuron-Target Interactions
This compound's primary mode of action is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. smolecule.com Molecular modeling and simulation studies are crucial for understanding the specific interactions between this compound and the ALS enzyme at the atomic level. These computational approaches allow researchers to visualize the binding pocket of the enzyme and predict how this compound docks within it.
Simulations can reveal the key amino acid residues involved in the binding process and the types of interactions that stabilize the herbicide-enzyme complex, such as hydrogen bonds and van der Waals forces. This detailed understanding is instrumental in explaining the herbicide's efficacy and selectivity. Furthermore, by comparing the binding of this compound to ALS from different plant species (both susceptible and resistant), molecular modeling can help elucidate the mechanisms of resistance. For instance, a single amino acid substitution can alter the shape of the binding pocket, reducing the binding affinity of this compound and rendering the plant resistant.
These in-silico studies guide the development of new herbicides. By understanding the structure-activity relationship, chemists can design novel molecules with potentially higher efficacy, broader spectrum, or different selectivity profiles, and which may be effective against existing resistant weed biotypes.
Genomic and Proteomic Studies on Plant Responses to this compound
The application of this compound triggers a cascade of molecular responses within susceptible plants. Genomic and proteomic studies provide a comprehensive view of these changes, identifying the genes and proteins that are up- or down-regulated following herbicide treatment.
Genomic studies , often employing techniques like RNA sequencing (RNA-Seq), can identify changes in gene expression across the entire genome. This can reveal not only the primary target (ALS) but also secondary and tertiary response pathways. For example, genes involved in stress response, detoxification (e.g., cytochrome P450 monooxygenases, glutathione (B108866) S-transferases), and signal transduction may be differentially expressed as the plant attempts to cope with the metabolic disruption caused by this compound.
Proteomic studies , using techniques like two-dimensional gel electrophoresis (2D-GE) and mass spectrometry, analyze the protein profile of the plant cells. This provides a direct picture of the functional molecules involved in the response to the herbicide. These studies can confirm the findings of genomic analyses at the protein level and may also uncover post-translational modifications that play a role in the plant's response.
Together, these "omics" approaches provide a systems-level understanding of how plants respond to this compound, offering insights into the complex network of interactions that ultimately lead to plant death. This knowledge is valuable for developing more effective weed management strategies and for engineering crops with enhanced tolerance to herbicides.
Development of Novel Analytical Techniques for Trace Residues
Ensuring food and environmental safety requires sensitive and reliable methods for detecting trace residues of this compound in various matrices like soil, water, and crops. While traditional methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are well-established, research is ongoing to develop novel analytical techniques with improved sensitivity, specificity, and throughput. natholic.com
Recent advancements focus on:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a powerful tool for pesticide residue analysis due to its high selectivity and sensitivity, allowing for the detection of this compound at very low concentrations. researchgate.netcsic.es
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method: This sample preparation technique has gained popularity for its simplicity and efficiency in extracting pesticide residues from complex matrices. researchgate.netd-nb.info It is often coupled with LC-MS/MS for rapid and reliable analysis. researchgate.net
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be coupled with mass spectrometry (CE-MS) for the analysis of polar and charged compounds like sulfonylurea herbicides. researchgate.net "Non-aqueous" CE systems have been explored to improve the separation and analysis of this compound and its degradation products. researchgate.net
Biosensors and Immunoassays: These techniques offer the potential for rapid, on-site screening of this compound residues. nih.gov They are based on the specific binding of antibodies or enzymes to the target analyte.
These novel techniques are not only crucial for regulatory monitoring but also for research on the environmental fate and persistence of this compound.
| Technique | Principle | Advantages | Common Applications |
| HPLC-DAD | Separation based on polarity, detection by UV-Vis absorption. d-nb.info | Robust, widely available. | Quantification in environmental samples. sigmaaldrich.comsigmaaldrich.com |
| LC-MS/MS | Separation by liquid chromatography, detection by mass-to-charge ratio of fragmented ions. researchgate.net | High sensitivity and selectivity. researchgate.net | Trace residue analysis in complex matrices like food and sediment. researchgate.netcsic.esfera.co.uk |
| QuEChERS | Sample preparation involving liquid-liquid extraction and dispersive solid-phase extraction. researchgate.netd-nb.info | Fast, simple, low solvent use. d-nb.info | Multi-residue analysis in food and environmental samples. researchgate.net |
| Capillary Electrophoresis (CE) | Separation in a capillary based on electrophoretic mobility. researchgate.net | High separation efficiency, small sample volume. | Analysis of polar herbicides and their degradation products. researchgate.net |
Bioremediation and Phytoremediation Potential
The persistence of this compound in the environment is a concern, and bioremediation and phytoremediation are being explored as sustainable approaches to clean up contaminated soil and water.
Bioremediation utilizes microorganisms like bacteria and fungi to degrade this compound into less harmful compounds. biologynotesonline.comnih.gov Some microbes can use the herbicide as a source of carbon, nitrogen, or sulfur, effectively mineralizing it. nih.govnih.gov Research in this area focuses on isolating and identifying microbial strains with high degradation capabilities and understanding the metabolic pathways involved. nih.govnih.gov The enzymes responsible for the initial steps of degradation, such as hydrolases, are of particular interest. biologynotesonline.com
These green technologies offer a promising and environmentally friendly alternative to traditional methods of soil and water decontamination.
Cross-Resistance Patterns and Molecular Basis in Evolved Weed Biotypes
The extensive use of ALS-inhibiting herbicides has led to the evolution of resistant weed biotypes. researchgate.net A significant concern is cross-resistance , where a weed population resistant to one ALS inhibitor also shows resistance to other herbicides from the same or different chemical families within the ALS-inhibiting group. scielo.broregonstate.edu For example, a redroot pigweed population resistant to imazamox (B1671737) (an imidazolinone) was also found to be resistant to this compound (a sulfonylurea). cambridge.orgcambridge.org
The molecular basis for this resistance is often a single point mutation in the ALS gene, which leads to an amino acid substitution in the enzyme. researchgate.netvt.edu Different mutations confer different patterns of cross-resistance. vt.edunih.govembrapa.br
| Amino Acid Substitution | Resistance Profile |
| Pro-197 | Generally confers resistance to sulfonylureas (SUs) and sulfonylaminocarbonyl-triazolinones (SCTs), and sometimes to imidazolinones (IMIs). researchgate.net |
| Ala-122 or Ser-653 | Typically provides resistance to IMIs but not to SUs. researchgate.net |
| Trp-574 | Can confer broad cross-resistance to multiple classes of ALS inhibitors. embrapa.br |
Understanding these cross-resistance patterns and their molecular basis is critical for effective weed management. It helps in selecting alternative herbicides with different modes of action and in developing strategies to delay the evolution of resistance. nih.gov
Impact of Environmental Factors on this compound Efficacy and Persistence
The performance and environmental fate of this compound are significantly influenced by various environmental factors. smolecule.com
Efficacy:
Soil Properties: Soil type, organic matter content, and pH can affect the availability of this compound for weed uptake. iupac.orgpan-europe.info Herbicides can be adsorbed to soil organic matter and clay particles, making them less available. pan-europe.info
Moisture: Adequate soil moisture is generally required for the activation and uptake of pre-emergence herbicides. nih.gov Rainfall or irrigation after application can move the herbicide into the weed germination zone. nih.gov
Temperature: Temperature influences the metabolic rate of both the target weeds and the microorganisms responsible for degradation. awsjournal.org
Persistence:
Sunlight (Photodegradation): this compound can be degraded by sunlight, especially in aqueous environments. smolecule.com Studies have identified degradation products resulting from photolytic reactions. smolecule.comresearchgate.net
Microbial Degradation: Soil microorganisms play a major role in the breakdown of this compound. sbreb.orgresearchgate.netgoogle.com The rate of microbial degradation is influenced by soil temperature, moisture, pH, and organic matter content. iupac.org
Chemical Hydrolysis: The stability of the sulfonylurea bridge is pH-dependent, with hydrolysis being a significant degradation pathway in certain soil conditions.
The half-life of this compound in the soil can vary considerably depending on these interacting factors. researchgate.netucanr.edu Understanding these influences is crucial for optimizing application timing and predicting the potential for carryover injury to subsequent crops. mdpi.com
| Environmental Factor | Impact on Efficacy | Impact on Persistence |
| Soil Organic Matter | Can reduce availability through adsorption. pan-europe.info | Higher sorption can lead to increased persistence. pan-europe.info |
| Soil Moisture | Generally increases efficacy by facilitating uptake. nih.gov | Can influence both microbial degradation and leaching. |
| Temperature | Affects plant and microbial metabolism, influencing both uptake and degradation rates. awsjournal.org | Higher temperatures generally increase degradation rates. mdpi.com |
| Sunlight | Can cause photodegradation on soil and plant surfaces. smolecule.com | A key factor in the degradation of residues in water and on surfaces. smolecule.commdpi.com |
| Soil pH | Affects herbicide solubility and the rate of chemical hydrolysis. | Hydrolysis rates are pH-dependent. |
Long-Term Ecological Studies on this compound in Agroecosystems
Key areas of investigation include:
Soil Microbial Communities: Long-term use of this compound could potentially alter the structure and function of soil microbial communities, which are vital for nutrient cycling and soil health. nih.gov
Non-Target Organisms: Research examines the effects on beneficial insects (including pollinators), earthworms, and other soil fauna. mdpi.comearth.org While modern herbicides are designed for low animal toxicity, indirect effects through habitat or food source alteration are possible. wur.nl
Biodiversity: Studies monitor potential shifts in plant community composition and the abundance of non-target plant species over time. earth.org
Water Quality: Long-term monitoring of surface and groundwater is necessary to assess the potential for contamination through runoff and leaching, especially in vulnerable areas. pan-europe.info
These long-term studies are complex and require a multi-disciplinary approach. The findings are critical for developing best management practices that minimize the environmental footprint of this compound and other herbicides, ensuring their continued utility without compromising ecosystem integrity.
Q & A
Q. Advanced
- Experimental Design : Use adult Bobwhite quails (Colinus virginianus) divided into treatment groups (0, 10, 35, 100 mg a.s./kg feed) over 22 weeks. Include 16 male-female pairs per group to evaluate mortality, feed consumption, and reproductive parameters (egg production, shell thickness, chick survival) .
- Statistical Tools : Apply generalized linear mixed models (GLMMs) to account for repeated measures and covariates like body weight.
How can researchers address contradictions in regulatory risk assessments of this compound, particularly regarding unresolved metabolite toxicity?
Q. Advanced
- Data Gap Mitigation : Prioritize studies on metabolites MT6, M3, and CGA 171895 using tiered testing:
- Phase 1: Aerobic soil metabolism studies to quantify metabolite persistence .
- Phase 2: Aquatic toxicity assays (e.g., Daphnia magna acute toxicity tests) for metabolites.
- Probabilistic Modeling : Use species sensitivity distributions (SSDs) to estimate ecological risks when data are incomplete .
What methodologies are effective for identifying photodegradation pathways of this compound in aqueous environments?
Q. Advanced
- Photolysis Setup : Exclude aqueous solutions of this compound to UV irradiation (254 nm) and sample at intervals (e.g., 0, 4, 8, 24 hours).
- Analytical Workflow : Combine CE-MS to isolate intermediates and high-resolution mass spectrometry (HRMS) for structural elucidation. Quantify degradation kinetics using pseudo-first-order models .
How should researchers handle contradictory findings in this compound toxicity data across species or experimental models?
Q. Advanced
- Data Triangulation : Cross-validate in vitro (e.g., human endocrine cell lines) and in vivo (e.g., quail reproductive assays) results to resolve discrepancies .
- Meta-Analysis : Pool datasets from multiple studies using random-effects models to identify confounding variables (e.g., exposure duration, metabolic differences) .
What are the best practices for quantifying this compound residues in soil and water samples with high sensitivity?
Q. Basic
- Extraction : Use solid-phase extraction (SPE) with C18 cartridges for soil samples.
- Detection : Employ UPLC/MS/MS with a mobile phase of 0.1% formic acid in acetonitrile/water. Calibrate with standard curves (1–200 ng/mL) and validate recovery rates (≥85%) .
How can capillary electrophoresis-mass spectrometry (CE-MS) parameters be optimized for this compound analysis?
Q. Advanced
- Electrophoretic Conditions : Use a borate buffer (pH 9.2) with 20% acetonitrile to enhance resolution.
- Voltage Optimization : Apply 25 kV for 25 minutes to achieve baseline separation of this compound and its derivatives .
What statistical approaches are suitable for analyzing reproductive toxicity data in avian studies?
Q. Advanced
- Dose-Response Analysis : Fit data to log-logistic models to estimate EC50 values for parameters like egg viability.
- Survival Analysis : Use Kaplan-Meier curves with log-rank tests to compare chick survival across treatment groups .
How does the regulatory status of this compound in the EU impact research priorities for ecological risk assessment?
Basic
The EU’s prohibition (2019) due to unresolved endocrine toxicity and metabolite risks mandates studies on:
- Long-term soil microbial community impacts.
- Non-target plant sensitivity during vegetative growth phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
